

An In-depth Technical Guide to 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Azepanone hydrochloride

Cat. No.: B019539

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This technical guide provides a comprehensive overview of **4-Azepanone hydrochloride**, a biochemical reagent utilized in life science research. This document details its chemical identity, physicochemical properties, and synthesis protocols, presented for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: azepan-4-one;hydrochloride^[1]

Synonyms: A variety of synonyms are used to identify **4-Azepanone hydrochloride** in literature and commercial listings.^{[1][2]} These include:

- 4-Perhydroazepinone hydrochloride
- Hexahydro-4H-azepin-4-one hydrochloride
- 4-Oxohomopiperidine hydrochloride
- Hexahydro-4-azepinone Hydrochloride
- Azelastine Impurity 19

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Azepanone hydrochloride**.

Property	Value	Source
Molecular Formula	C6H12ClNO	PubChem[1]
Molecular Weight	149.62 g/mol	PubChem[1]
Exact Mass	149.0607417 Da	PubChem[1]
Melting Point	176-181 °C	Chemsavers, Inc.[3]
Physical Form	Solid	Chemsavers, Inc.[3]
CAS Number	50492-22-3	PubChem[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of azepan-4-one hydrochloride is outlined below.[2] This method involves the reaction of N-ethoxycarbonyl-4-piperidone with boron trifluoride and ethyl diazoacetate.

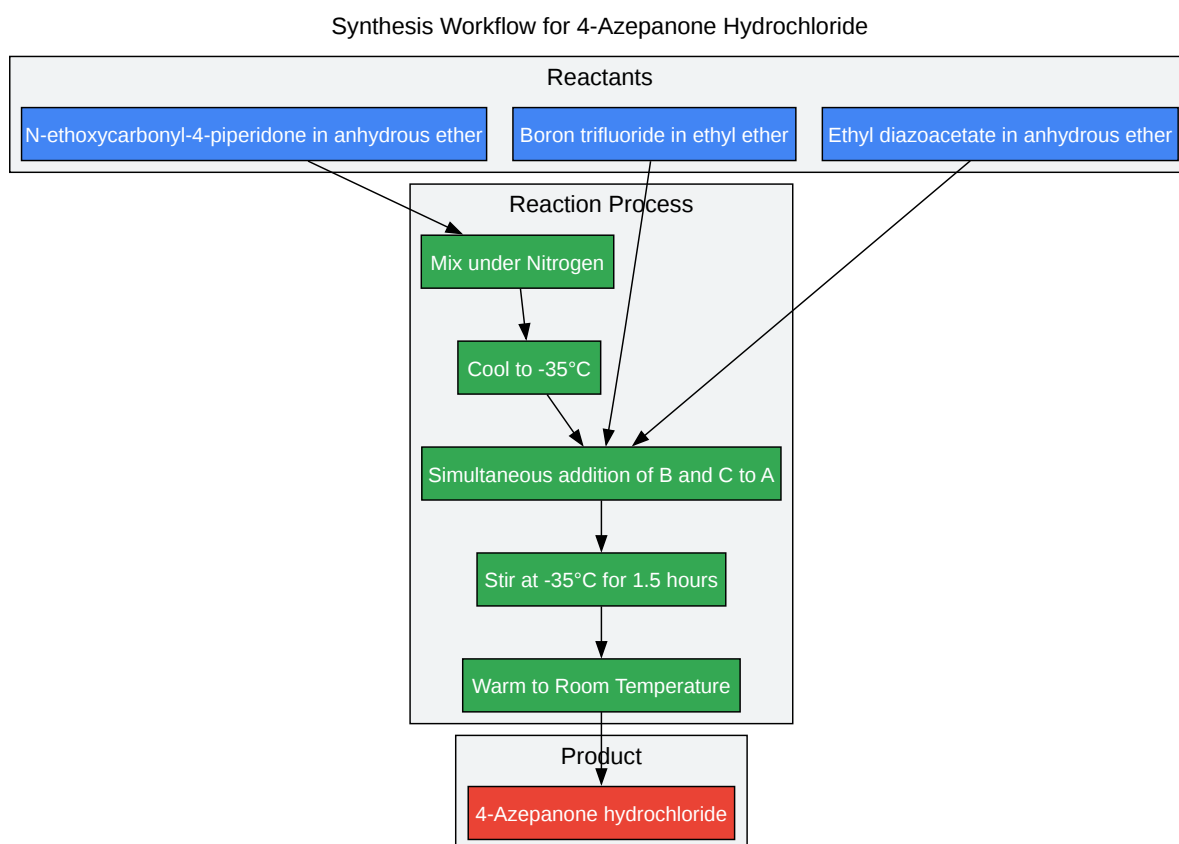
Step 1: Synthesis of azepan-4-one hydrochloride[2]

- A solution of N-ethoxycarbonyl-4-piperidone (600 mg, 3.00 mmol) in anhydrous ether (1.5 mL) is prepared under a nitrogen atmosphere and stirred.
- The solution is cooled to -35 °C.
- A solution of boron trifluoride in ethyl ether (380 µL, 3.00 mmol) and ethyl diazoacetate (412 µL, 3.92 mmol), each dissolved in anhydrous ether (0.4 mL), are added simultaneously to the reaction mixture.
- The reaction mixture is stirred continuously at -35 °C for 1 hour and 30 minutes.
- The mixture is then slowly warmed to room temperature.

Note: Further purification steps may be required to isolate the final product, which are not detailed in the provided source.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **4-Azepanone hydrochloride**.



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Caption: Synthesis Workflow for **4-Azepanone Hydrochloride**.

Biological Activity and Applications

4-Azepanone hydrochloride is primarily classified as a biochemical reagent for research purposes.[2][4] It can be used as a building block in organic synthesis or as a reference standard in analytical studies.[4] Notably, azepanone-based compounds have been investigated as inhibitors of human and rat cathepsin K, a cysteine protease.[5] Additionally, 1-methylhexahydroazepine-4-one hydrochloride, a related compound, serves as an intermediate in the synthesis of azelastine hydrochloride, a pharmaceutical ingredient.[6]

Further research is required to fully elucidate the biological activity and potential therapeutic applications of **4-Azepanone hydrochloride**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Azepanone Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b019539#iupac-name-and-synonyms-for-4-azepanone-hydrochloride>]

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